2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
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Overview
Description
2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the reaction of 4-chlorophenol with a suitable benzimidazole precursor. One common method includes the use of a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with a benzimidazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antiproliferative activity is attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can interact with proteins involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
- 5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole
- 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
- 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole stands out due to its unique combination of a chlorophenoxy group and a propyl substituent on the benzimidazole ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDSMPXOUBPOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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